3'-Ethoxy-4'-methyl-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone: is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone typically involves the trifluoromethylation of an appropriate acetophenone derivative. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under nitrogen atmosphere using reagents such as trifluoromethyl iodide and a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or methyl magnesium bromide (CH3MgBr) are employed.
Major Products
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of trifluoroalcohols.
Substitution: Formation of various substituted acetophenones.
Scientific Research Applications
3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A simpler analog without the ethoxy and methyl groups.
4’-Methyl-2,2,2-trifluoroacetophenone: Similar structure but lacks the ethoxy group.
4’-Methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of an ethoxy group.
Uniqueness
3’-Ethoxy-4’-methyl-2,2,2-trifluoroacetophenone is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and materials science.
Properties
IUPAC Name |
1-(3-ethoxy-4-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-3-16-9-6-8(5-4-7(9)2)10(15)11(12,13)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZLKQOYZNWHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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